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Compound of Interest

Compound Name: Pyriclor

Cat. No.: B156802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3,5,6-

trichloro-2-pyridinol (TCP), a significant metabolite of the organophosphate insecticide

chlorpyrifos and the herbicide triclopyr. This document synthesizes key findings on its

toxicological effects, mechanisms of action, and relevant experimental data to support further

research and development in toxicology and drug discovery.

Executive Summary
3,5,6-trichloro-2-pyridinol (TCP) is a primary metabolite of widely used pesticides and is

frequently used as a biomarker for exposure to its parent compounds.[1] Research has

demonstrated that TCP exhibits a range of biological activities, including cytotoxicity,

neurotoxicity, hepatotoxicity, nephrotoxicity, and ototoxicity.[2] The underlying mechanisms for

these toxic effects often involve the induction of oxidative stress, inflammation, DNA damage,

and apoptosis.[3] This guide presents a detailed analysis of the current scientific literature,

including quantitative data, experimental protocols, and visual representations of key biological

pathways.

Toxicological Profile
TCP has been shown to exert toxic effects on various organ systems. The following sections

summarize the key findings.
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2.1 Cytotoxicity

Studies on human embryonic kidney (HEK 293) cells have demonstrated the cytotoxic effects

of TCP. The median effective concentration (EC50) for TCP-induced cytotoxicity was

determined to be 146.87 µg/mL.[1] In comparison, its parent compound, chlorpyrifos, was

found to be more toxic with an EC50 value of 68.82 µg/mL.[1]

2.2 Organ-Specific Toxicity

Hepatotoxicity and Nephrotoxicity: Oral exposure to TCP in mice at doses ranging from 5 to

150 mg/kg for 28 days resulted in liver and kidney damage.[2] A significant increase in the

relative weights of the liver and kidney was observed in the treated groups compared to the

control group.[2]

Ototoxicity (Hearing Loss): Continuous exposure to TCP in adult male C57BL/6 mice for 21

days led to a dose-dependent increase in hearing thresholds.[3] The study reported loss of

outer hair cells and spiral neuron cells, shrinkage of the spiral ligament, and thinning of the

stria vascularis at doses of 50 and 150 mg/kg.[3]

Developmental Toxicity: In zebrafish embryos, exposure to TCP at concentrations of 200,

400, 600, 800, and 1000 μg/L resulted in increased mortality, delayed hatching, and a dose-

dependent reduction in heartbeat rate and pigmentation.[4] Severe malformations such as

pericardial and yolk sac edema, crooked spine, and tail deformation were also observed.[4]

Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of 3,5,6-trichloro-

2-pyridinol from various studies.

Table 1: Cytotoxicity Data

Compound Cell Line Endpoint EC50 Value Reference

3,5,6-Trichloro-2-

pyridinol (TCP)
HEK 293 Cytotoxicity 146.87 µg/mL [1]

Chlorpyrifos

(CPF)
HEK 293 Cytotoxicity 68.82 µg/mL [1]
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Table 2: In Vivo Toxicity Data in Mice

Dosing
Regimen

Species Organ System
Observed
Effects

Reference

5-150 mg/kg/day

for 28 days (oral)
Mice Liver, Kidney

Increased

relative organ

weight,

hepatotoxicity,

nephrotoxicity

[2]

50-150 mg/kg for

21 days
C57BL/6 Mice Auditory System

Elevated hearing

thresholds, loss

of outer hair cells

and spiral

neurons

[3][5]

Table 3: Developmental Toxicity Data in Zebrafish

Exposure
Concentration

Species
Developmental
Stage

Observed
Effects

Reference

200-1000 µg/L
Zebrafish (Danio

rerio)
Embryo/Larvae

Increased

mortality,

delayed

hatching,

reduced

heartbeat,

malformations

[4]

Mechanisms of Action
The toxic effects of TCP are mediated through several cellular and molecular mechanisms, as

detailed below.

4.1 Oxidative Stress and Inflammation
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Exposure to TCP has been shown to induce oxidative stress by increasing the levels of

reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes in the

cochlea of mice.[3] This oxidative stress is accompanied by an inflammatory response,

characterized by elevated levels of pro-inflammatory factors such as TNF-α and IL-1β.[3] In

HEK 293 cells, TCP exposure led to a strong induction of the pro-inflammatory cytokine IL1α.

[1]

4.2 DNA Damage and Apoptosis

TCP can induce DNA damage, as evidenced by the elevation of γ-H2AX levels in the cochlea

of exposed mice.[3] This DNA damage can trigger apoptosis, or programmed cell death.

Studies have shown that TCP exposure leads to an increase in pro-apoptotic factors like Bax

and cleaved-Caspase 3.[3] Flow cytometric analysis of HEK 293 cells exposed to TCP

revealed an initial induction of apoptosis followed by a slower recruitment of cells towards

further apoptosis.[1]

4.3 Endocrine Disruption

There is evidence to suggest that TCP may act as an endocrine disruptor.[6] The parent

compound, chlorpyrifos, has been shown to induce proliferation of human breast cancer cells

through the estrogen receptor alpha (ERα) pathway, and its degradation products, including

TCP, are also capable of binding to steroid hormone receptors.[6][7] Endocrine-disrupting

chemicals can mimic or block hormones and interfere with their synthesis, transport,

metabolism, and excretion, leading to a range of adverse health outcomes.[8][9]

Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the

biological activity of TCP.

5.1 Cell Culture and Cytotoxicity Assay

Cell Line: Human Embryonic Kidney (HEK 293) cells were cultured in Dulbecco's Modified

Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2

atmosphere.[1]
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Treatment: Cells were exposed to varying concentrations of TCP (0, 50, 100, 150, and 200

μg/mL) dissolved in methanol.[1]

Cytotoxicity Assessment: Cell viability was assessed to determine the EC50 value.[1]

5.2 Flow Cytometry for Apoptosis and Cytokine Induction

Cell Plating: HEK 293 cells were plated at 270,000 cells per well in 6-well plates.[1]

Exposure: Cells were treated with different concentrations of TCP.[1]

Apoptosis Analysis: Flow cytometry was used to differentiate between viable, apoptotic, and

dead cells.[1]

Cytokine Analysis: For intracellular cytokine detection, cells were washed, blocked for non-

specific binding, and then incubated with FITC-conjugated antibodies specific for IL1α.[1]

5.3 In Vivo Animal Studies

Hepatotoxicity and Nephrotoxicity Study: Mice were orally administered TCP at doses of 5,

50, and 150 mg/kg daily for 28 days. Body weight was recorded, and at the end of the study,

liver and kidney tissues were collected for weight measurement and histological analysis.[2]

Ototoxicity Study: Adult male C57BL/6 mice were continuously exposed to TCP for 21 days.

Hearing function was assessed by measuring auditory brainstem responses. Cochlear

morphology was examined using histological techniques.[3]

5.4 Zebrafish Developmental Toxicity Assay

Exposure: Zebrafish embryos at 4 hours post-fertilization (hpf) were exposed to TCP

concentrations ranging from 200 to 1000 μg/L.[4]

Endpoints: Mortality, hatching rate, heartbeat rate, and morphological changes were

observed at 24, 48, 72, and 96 hpf.[4]

Signaling Pathways and Logical Relationships
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The following diagrams illustrate key pathways involved in the biological activity of

trichloropyridinol compounds.

Chlorpyrifos (CPF)

Chlorpyrifos-oxon (CPF-oxon)Oxidative Desulfuration
(Cytochrome P450)

3,5,6-Trichloro-2-pyridinol (TCP)
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(Cytochrome P450)
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(Cytochrome P450)

Metabolism
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Metabolic pathway of Chlorpyrifos to 3,5,6-Trichloro-2-pyridinol (TCP).
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Cellular toxicity pathway of 3,5,6-Trichloro-2-pyridinol (TCP).

Conclusion
3,5,6-trichloro-2-pyridinol exhibits a multifaceted toxicological profile, impacting various cellular

processes and leading to organ-specific damage. The primary mechanisms of its toxicity

involve the induction of oxidative stress, inflammation, DNA damage, and apoptosis. The

quantitative data and experimental protocols summarized in this guide provide a valuable

resource for researchers in toxicology, environmental health, and drug development. Further

research is warranted to fully elucidate the signaling pathways involved in TCP-induced toxicity

and to assess the long-term health risks associated with chronic low-level exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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